Diflucortolone is a synthetic glucocorticoid, a class of steroid hormones that exhibit potent anti-inflammatory and immunosuppressive activity. [, , , ] Diflucortolone is primarily used in scientific research as a model compound to study the mechanisms of glucocorticoid action, percutaneous absorption, and biotransformation. [, , , ] It is also investigated as a component in topical formulations for the treatment of various dermatological conditions in veterinary medicine. []
Diflucortolone is classified as a corticosteroid, specifically a glucocorticoid. It is derived from the natural hormone cortisol and is designed to mimic its effects while providing enhanced therapeutic benefits. The primary source of diflucortolone is through synthetic processes in pharmaceutical manufacturing.
The synthesis of diflucortolone involves several chemical reactions that modify the steroid backbone to enhance its pharmacological properties. The typical synthetic pathway includes:
The exact synthetic route can vary among manufacturers but generally involves multi-step organic synthesis techniques to achieve high purity and yield.
Diflucortolone has a complex molecular structure characterized by four fused rings typical of steroid compounds. Its chemical formula is , with a molecular weight of approximately 348.44 g/mol. The structural features include:
The three-dimensional conformation of diflucortolone allows it to interact effectively with glucocorticoid receptors in target tissues.
Diflucortolone participates in various chemical reactions that are crucial for its functionality:
These reactions are essential for the therapeutic effects observed with diflucortolone use.
Diflucortolone exerts its effects primarily through:
The cumulative effect leads to reduced redness, swelling, and itching associated with inflammatory skin conditions.
Diflucortolone exhibits several notable physical and chemical properties:
These properties are critical for formulating diflucortolone into various pharmaceutical preparations.
Diflucortolone is utilized in various clinical applications:
Diflucortolone (chemical name: 6α,9α-difluoro-16α-methyl-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione) is a synthetic corticosteroid with the molecular formula C₂₂H₂₈F₂O₄ and a molecular weight of 394.46 g/mol. The valerate ester derivative (difluocortolone valerate, C₂₇H₃₆F₂O₅) incorporates a pentanoic acid chain esterified at the C-21 position, increasing its molecular weight to 478.58 g/mol [1] [6]. Key structural features include:
Table 1: Molecular Properties of Diflucortolone and Diflucortolone Valerate
Property | Diflucortolone | Diflucortolone Valerate |
---|---|---|
Molecular Formula | C₂₂H₂₈F₂O₄ | C₂₇H₃₆F₂O₅ |
Molecular Weight (g/mol) | 394.46 | 478.58 |
Hydrogen Bond Acceptors | 4 | 5 |
Hydrogen Bond Donors | 3 | 2 |
Rotatable Bonds | 4 | 7 |
Partition Coefficient (log P) | 1.8 (predicted) | 4.0 (measured) |
The crystal structure exhibits an extended conformation with intramolecular hydrogen bonding between C-11β-OH and C-20 carbonyl oxygen, stabilizing the active conformation [1] [6].
Diflucortolone belongs to the group III corticosteroids (potent class) under the Anatomical Therapeutic Chemical (ATC) classification D07AC06 [8]. Its structural pharmacophore derives from cortisol, modified to optimize glucocorticoid specificity:
Table 2: Pharmacophore Evolution from Cortisol to Diflucortolone
Structural Feature | Cortisol | Prednisolone | Diflucortolone | Impact on Activity |
---|---|---|---|---|
C-1/C-2 Double Bond | Absent | Present | Present | ↑ Metabolic stability, ↑ potency |
C-6α Fluorination | Absent | Absent | Present | ↑ Lipophilicity, ↑ receptor affinity |
C-9α Fluorination | Absent | Absent | Present | ↑ Anti-inflammatory potency |
C-16 Substitution | Absent | Absent | α-Methyl | ↓ Mineralocorticoid activity |
This pharmacophore positions diflucortolone as a high-affinity binder to the glucocorticoid receptor (Kd ~ 2.1 nM), with negligible mineralocorticoid activity [1] [4].
Absorption
After topical application, diflucortolone exhibits low systemic absorption (<1% of applied dose) due to extensive first-pass metabolism in the skin. Absorption increases to >5% in damaged skin (e.g., eczema) due to barrier disruption. The valerate ester enhances dermal retention, with 0.7% percutaneous absorption in healthy skin over 7 hours [1] [8].
Distribution
Diflucortolone distributes primarily to the epidermis and upper dermis, with minimal systemic exposure. Plasma protein binding is negligible due to rapid hepatic metabolism. The volume of distribution is confined to skin layers, with <0.1% reaching systemic circulation [1] [7].
Metabolism
Hepatic metabolism involves C-11β hydroxyl dehydrogenation to form the inactive metabolite 11-keto-diflucortolone (major). Minor pathways include C-20 ketone reduction and C-21 ester hydrolysis (valerate ester). Metabolism is rapid, with 6–8 ng/ml plasma concentrations detected 5 minutes post-administration [1] [6].
Excretion
Elimination occurs via urine (75%) and feces (25%) within 7 days. The half-life is 4–5 hours, with 98% of the dose excreted as metabolites: 30% unconjugated steroids, 20% glucuronides, and 10% sulfates [1] [9].
Table 3: ADME Properties of Diflucortolone
Parameter | Value | Methodology |
---|---|---|
Bioavailability (topical) | <1% (healthy skin); >5% (damaged) | Radioisotope tracing |
Plasma Tmax | 4.7 hours (rectal administration) | HPLC-MS/MS |
Major Metabolite | 11-keto-diflucortolone | In vitro hepatocyte incubation |
Half-life | 4–5 hours | Urinary excretion kinetics |
Excretion Route | Urine (75%), Feces (25%) | Mass balance studies |
Diflucortolone valerate exemplifies prodrug engineering to enhance topical delivery. The valerate ester increases lipophilicity (log P = 4.0 vs. 1.8 for diflucortolone), improving stratum corneum partitioning. Ester hydrolysis by cutaneous esterases releases active diflucortolone, ensuring localized exposure [4] [6].
Lipid-Based Nanoparticles
Advanced delivery systems further optimize pharmacokinetics:
Hybrid Systems
Liposome-in-hydrogel systems combine sustained release (liposomes) with occlusive hydration (hydrogel), amplifying anti-inflammatory effects at 10-fold lower doses than conventional formulations [4].
Table 4: Prodrug and Nanocarrier Strategies for Diflucortolone Valerate
Delivery System | Key Feature | Performance Outcome |
---|---|---|
Valerate Ester Prodrug | ↑ Log P (4.0); Esterase activation | 3× higher skin retention than base |
DPPC Liposomes | Phospholipid bilayer fusion | 3× epidermal retention vs. cream |
Nanostructured Lipids | Solid/liquid lipid matrix | >90% encapsulation; ↓ systemic uptake |
DSPE-PEG Micelles | Stealth coating; ↓ opsonization | Prolonged dermal residence time |
These strategies leverage lipophilicity-driven retention and enzyme-triggered activation to maximize therapeutic index while minimizing systemic exposure [4] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7